molecular formula C13H9Cl2NO B1463029 2-(2,4-Dichlorobenzoyl)-6-methylpyridine CAS No. 1187165-87-2

2-(2,4-Dichlorobenzoyl)-6-methylpyridine

Cat. No. B1463029
CAS RN: 1187165-87-2
M. Wt: 266.12 g/mol
InChI Key: OWFDXXJHPGATPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-Dichlorobenzoyl chloride, a related compound, involves catalyzing 2,4-dichlorobenzotrichloride and carboxylic acid to produce single or compound coarse acyl chloride in the effect of the catalyzer .


Chemical Reactions Analysis

2,4-Dichlorobenzoyl peroxide, a related compound, is commonly used in silicone rubber manufacturing as a crosslinking agent, vulcanizing agent, and polymerization initiator . Its thermal decomposition behavior has been examined by combining simulations with thermal analysis methods .

Scientific Research Applications

Synthesis and Catalysis

2-(2,4-Dichlorobenzoyl)-6-methylpyridine is integral in synthesizing bioactive compounds and materials due to its role in producing 2-aminopyridines, which are core structures in many chemically significant compounds. The efficient synthesis of 6-substituted 2-aminopyridines from dibromopyridine, using reactions that yield high-purity products suitable for further C-C cross-coupling reactions, highlights the chemical's versatility in organic synthesis. Dichloro-bis[1-(dicyclohexylphosphanyl)piperidine]palladium has been shown as an effective catalyst for these reactions, emphasizing the importance of 2-(2,4-Dichlorobenzoyl)-6-methylpyridine in catalytic applications (Bolliger, Oberholzer, & Frech, 2011).

Antimalarial Activity

Research has explored the potential antimalarial applications of compounds derived from 2-(2,4-Dichlorobenzoyl)-6-methylpyridine, demonstrating significant in vitro activity against both chloroquine-sensitive and resistant Plasmodium falciparum strains. This indicates its potential in developing new antimalarial therapies, highlighting the molecule's importance in medicinal chemistry and pharmacology (Görlitzer et al., 2006).

Crystal Structure and Material Science

Studies on hydration products and crystal structures related to 2-(2,4-Dichlorobenzoyl)-6-methylpyridine derivatives have provided insights into their physical and chemical properties. For instance, cocrystals involving 2-amino-6-methylpyridin-1-ium and 2-carboxy-3,4,5,6-tetrachlorobenzoate ions demonstrate unique hydrogen-bonded networks, which are crucial for understanding the material properties and designing new compounds with desired physical attributes (Waddell, Hulse, & Cole, 2011).

Coordination Chemistry

The coordination chemistry of terpyridine analogs, including those based on 2-(2,4-Dichlorobenzoyl)-6-methylpyridine structures, has been extensively studied for their applications in creating complex metal ions that are pivotal in various fields, including photovoltaics, DNA intercalation, and catalysis. These studies underline the compound's role in developing advanced materials and catalytic processes, demonstrating its broad applicability in scientific research (Winter, Newkome, & Schubert, 2011).

Safety and Hazards

2,4-Dichlorobenzoyl peroxide, a related compound, is considered hazardous. It causes burns of eyes, skin, and mucous membranes. It is also reactive or incompatible, which may negatively affect safety requirements and concerns during chemical reactions .

properties

IUPAC Name

(2,4-dichlorophenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-3-2-4-12(16-8)13(17)10-6-5-9(14)7-11(10)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFDXXJHPGATPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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